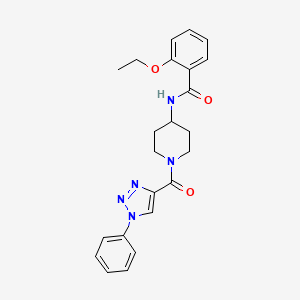

2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

This compound features a benzamide core substituted with an ethoxy group at the 2-position. The amide nitrogen is connected to a piperidin-4-yl group, which is further functionalized with a 1-phenyl-1H-1,2,3-triazole-4-carbonyl moiety. The piperidine linker adopts a chair conformation in analogous structures, influencing spatial orientation and intermolecular interactions .

Properties

IUPAC Name |

2-ethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-2-31-21-11-7-6-10-19(21)22(29)24-17-12-14-27(15-13-17)23(30)20-16-28(26-25-20)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDSXDVCLGKDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 1,2,3-triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".

Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Formation of the benzamide moiety: This step involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the triazole or benzamide moieties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.

Chemical Biology: The compound could be used as a probe to study biological processes involving the triazole or piperidine moieties.

Mechanism of Action

The mechanism of action for 2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring is known for its ability to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate

- Key Differences :

- Replaces the triazole-carbonyl group with a 4-chlorobenzoyl moiety.

- Substitutes ethoxy with chlorine atoms on both benzamide and benzoyl groups.

- Structural Impact :

(2-Isopropoxy-5-(1-(4-(4-(Trifluoromethyl)Phenoxy)Benzyl)Piperidin-4-yl)Phenyl)Benzamide (Compound 41)

- Key Differences: Isopropoxy group at the 2-position (bulkier than ethoxy). Trifluoromethylphenoxy substituent enhances electron-withdrawing effects.

- Structural Impact :

Heterocyclic Modifications

2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-(1-Methylpiperidin-4-yl)-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide

- Key Differences :

- Cyclohexylethoxy substituent adds significant bulk.

- Fluorine atom at the 5-position enhances electronic effects and stability.

- Triazolo-pyridine replaces phenyl-triazole.

- Structural Impact: Cyclohexylethoxy may hinder solubility but improve membrane permeability.

3-(4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-Tetrazol-5-yl)Phenyl]Propionamide

Physicochemical and Pharmacokinetic Properties

- Trends :

- Halogenation (Cl, CF₃) increases LogP but may reduce solubility.

- Ethoxy balances moderate lipophilicity and solubility compared to bulkier substituents.

- Triazole and tetrazole rings increase hydrogen-bonding capacity, critical for target engagement.

Biological Activity

The compound 2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound can be broken down as follows:

- Ethoxy Group : Contributes to lipophilicity and solubility.

- Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.

- Piperidine Moiety : Often associated with neuroactive compounds and analgesics.

The synthesis typically involves the coupling of 1-phenyl-1H-1,2,3-triazole derivatives with piperidinyl benzamides through established organic synthesis techniques.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, triazole derivatives have been evaluated against various bacterial strains and fungi. The presence of the piperidine ring enhances the activity against resistant strains of bacteria due to its ability to penetrate bacterial membranes more effectively .

Anticancer Properties

Research has shown that triazole derivatives can inhibit tumor growth. A notable study demonstrated that similar compounds displayed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole derivative A | HCT116 (Colon) | 6.2 | Apoptosis induction |

| Triazole derivative B | T47D (Breast) | 27.3 | Caspase activation |

Anti-tubercular Activity

The compound has also been explored for its anti-tubercular properties. A related class of benzamide derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth. The triazole moiety is believed to enhance interaction with bacterial enzymes critical for cell wall synthesis .

Case Studies

- Case Study on Antimicrobial Efficacy : In a comparative study, several triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited lower MIC values compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

- Case Study on Cancer Cell Lines : A series of benzamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Among them, one derivative demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells, indicating significant anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.